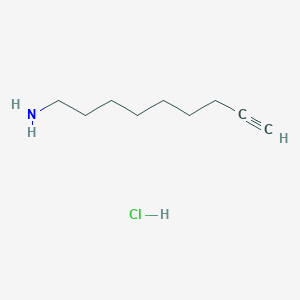

Non-8-yn-1-amine hydrochloride

CAS No.:

Cat. No.: VC18025366

Molecular Formula: C9H18ClN

Molecular Weight: 175.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18ClN |

|---|---|

| Molecular Weight | 175.70 g/mol |

| IUPAC Name | non-8-yn-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H17N.ClH/c1-2-3-4-5-6-7-8-9-10;/h1H,3-10H2;1H |

| Standard InChI Key | DGCIPBLDYMLKMS-UHFFFAOYSA-N |

| Canonical SMILES | C#CCCCCCCCN.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Non-8-yn-1-amine hydrochloride consists of a nine-carbon chain with a terminal alkyne () at the eighth position and an amine group () at the first carbon, protonated as and paired with a chloride counterion. The IUPAC name non-8-yn-1-amine hydrochloride reflects this arrangement, while its SMILES notation confirms the linear topology . Key descriptors include:

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 175.70 g/mol |

| InChIKey | GAITWUBYOUVYMB-UHFFFAOYSA-N |

| CAS Registry Number | 1314920-01-8 |

The terminal alkyne imposes significant electronic polarization, enhancing susceptibility to nucleophilic and electrophilic attacks, while the amine group enables salt formation and participation in condensation reactions .

Spectroscopic Characterization

Although experimental spectral data for Non-8-yn-1-amine hydrochloride are unavailable, analogous compounds suggest distinct signatures:

-

IR Spectroscopy: A strong absorption band near 3300 cm for stretching (amine) and 2100 cm for stretching .

-

NMR: NMR would show a triplet for the terminal alkyne proton (~1.9 ppm) and a multiplet for methylene groups adjacent to the amine (~2.6–3.1 ppm) .

Synthesis and Reactivity

Synthetic Routes

No direct synthesis protocols for Non-8-yn-1-amine hydrochloride are documented, but propargyl amine syntheses offer plausible pathways:

Propargylation of Ammonia

Reaction of 1,8-nonadiyne with ammonia under acidic conditions could yield the hydrochloride salt:

This method mirrors the synthesis of 4-chlorobut-2-yn-1-amine hydrochloride, where alkylation precedes salt formation.

Catalytic Hydroamination

Indium(III)-catalyzed hydroamination of 1,8-nonadiyne with ammonia represents another route, as demonstrated for quinoline-8-amine derivatives :

Reactivity Profile

The compound’s alkyne and amine groups enable diverse transformations:

-

Alkyne Reactions:

-

Nucleophilic Additions: Reacts with Grignard reagents to form alkylated amines.

-

Cycloadditions: Participates in Huisgen azide-alkyne cycloaddition (click chemistry) for bioconjugation.

-

-

Amine Reactions:

Applications in Research and Industry

Pharmaceutical Intermediate

Non-8-yn-1-amine hydrochloride serves as a precursor for enzyme inhibitors and heterocyclic compounds. For example, propargyl amines are pivotal in synthesizing β-lactamase inhibitors, with IC values as low as 1.6 µM:

| Inhibitor | Target Enzyme | IC |

|---|---|---|

| Derivative A | Metallo-β-lactamase VIM | 33 ± 9 µM |

| Derivative B | Metallo-β-lactamase VIM | 1.6 ± 0.3 µM |

Bioconjugation

The alkyne group enables site-specific protein labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a technique critical for antibody-drug conjugates.

Catalysis

InCl-catalyzed hydroarylation of Non-8-yn-1-amine could yield quinoline derivatives, as observed in analogous systems :

Future Research Directions

Expanding Synthetic Utility

-

Develop enantioselective hydroamination protocols using chiral catalysts.

-

Explore electrochemical functionalization of the alkyne group.

Biological Screening

-

Evaluate antimicrobial activity against multidrug-resistant pathogens.

-

Assess pharmacokinetics of Non-8-yn-1-amine-derived inhibitors in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume